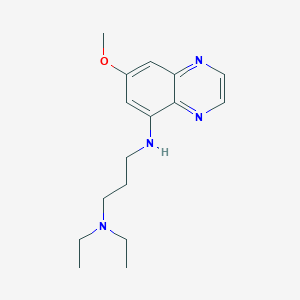
N',N'-diethyl-N-(7-methoxyquinoxalin-5-yl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- is a complex organic compound with the molecular formula C16H24N4O. This compound is characterized by the presence of a quinoxaline ring substituted with a methoxy group and a propanediamine chain with diethyl substitutions. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- typically involves the reaction of 1,3-propanediamine with 7-methoxy-5-quinoxaline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability of the production process. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted quinoxaline compounds.
Scientific Research Applications
1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediamine, N,N-diethyl-: A simpler analog without the quinoxaline ring.
1,3-Propanediamine, N,N-dimethyl-: Another analog with dimethyl substitutions instead of diethyl.
N,N’-Diethyl-1,3-propanediamine: A related compound with similar structural features.
Uniqueness
1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- is unique due to the presence of the methoxy-substituted quinoxaline ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
CAS No. |
7403-19-2 |
|---|---|
Molecular Formula |
C16H24N4O |
Molecular Weight |
288.39 g/mol |
IUPAC Name |
N',N'-diethyl-N-(7-methoxyquinoxalin-5-yl)propane-1,3-diamine |
InChI |
InChI=1S/C16H24N4O/c1-4-20(5-2)10-6-7-17-14-11-13(21-3)12-15-16(14)19-9-8-18-15/h8-9,11-12,17H,4-7,10H2,1-3H3 |
InChI Key |
RXLGZQKBOPHDAF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=CC(=CC2=NC=CN=C12)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[8-methoxy-3-methyl-1-(propan-2-ylcarbamoyloxymethyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-2-yl]methyl N-propan-2-ylcarbamate](/img/structure/B14009701.png)
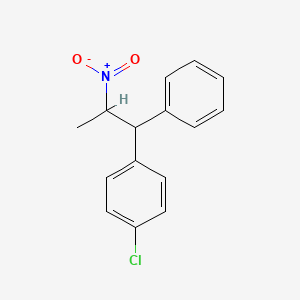

![4-[(4-Nitrophenyl)sulfanylmethyl]morpholine](/img/structure/B14009709.png)
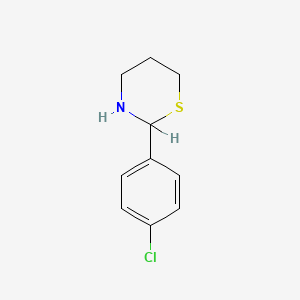
![N~1~,N~6~-Bis[2-(diethylamino)ethyl]hexanediimidic acid](/img/structure/B14009717.png)
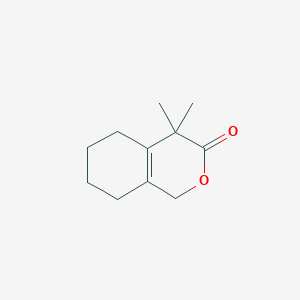
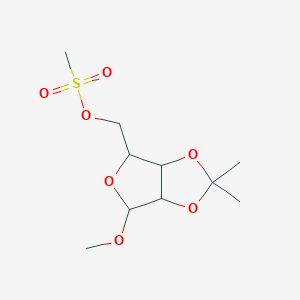
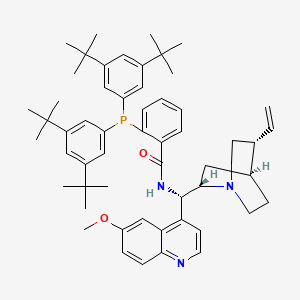
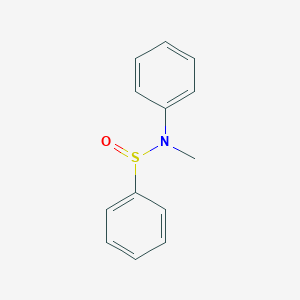
![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-ylmethanol](/img/structure/B14009744.png)
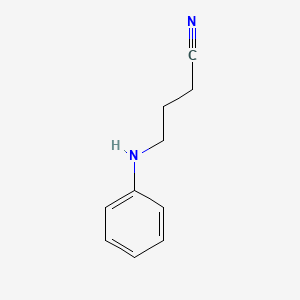
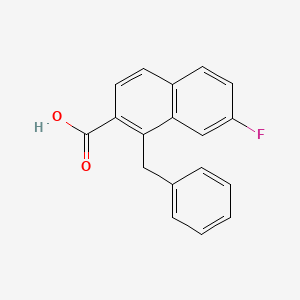
![2-[1-(4-Nitrophenyl)-2,6-dioxopiperidin-3-yl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14009767.png)
